1-Ethyl-3-(3-methylphenyl)piperazine
CAS No.: 1248908-21-5
Cat. No.: VC2945980
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248908-21-5 |
---|---|
Molecular Formula | C13H20N2 |
Molecular Weight | 204.31 g/mol |
IUPAC Name | 1-ethyl-3-(3-methylphenyl)piperazine |
Standard InChI | InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 |
Standard InChI Key | XTVAJXVOESNBJU-UHFFFAOYSA-N |
SMILES | CCN1CCNC(C1)C2=CC=CC(=C2)C |
Canonical SMILES | CCN1CCNC(C1)C2=CC=CC(=C2)C |
Introduction
Chemical Identity and Structural Properties
1-Ethyl-3-(3-methylphenyl)piperazine is a piperazine derivative characterized by specific substituents at the 1 and 3 positions of the piperazine ring. The compound's chemical identity is established through several standardized identifiers.
Chemical Identifiers
The chemical identity of 1-Ethyl-3-(3-methylphenyl)piperazine is established through several standardized identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 1-Ethyl-3-(3-methylphenyl)piperazine
Parameter | Value |
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CAS Number | 1248908-21-5 |
IUPAC Name | 1-ethyl-3-(3-methylphenyl)piperazine |
Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.311 g/mol |
SMILES Notation | CCN1CCNC(C1)c2cccc(c2)C |
InChI | InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 |
InChIKey | XTVAJXVOESNBJU-UHFFFAOYSA-N |
The compound possesses a distinct structure with an ethyl group attached to one nitrogen of the piperazine ring (position 1) and a 3-methylphenyl group at position 3 of the ring structure .
Structural Features
The molecular structure of 1-Ethyl-3-(3-methylphenyl)piperazine consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The key structural elements include:
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A six-membered piperazine ring with two nitrogen atoms
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An ethyl group (-CH₂CH₃) attached to the nitrogen at position 1
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A 3-methylphenyl group (also known as m-tolyl) at position 3
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A secondary amine (NH) at position 4
This arrangement creates a molecule with multiple functional groups, contributing to its chemical reactivity and potential biological interactions .
Physical Properties
The physical properties of 1-Ethyl-3-(3-methylphenyl)piperazine determine its behavior in various environments and its utility in chemical processes. Compiled experimental and computational data provide insights into these properties.
General Physical Characteristics
Table 2: Physical Properties of 1-Ethyl-3-(3-methylphenyl)piperazine
Property | Value | Notes |
---|---|---|
Physical State | Not explicitly stated | Likely a solid or viscous liquid at room temperature |
Flash Point | 127.5 ± 16.1 °C | Indicates thermal safety parameters |
Boiling Point | 314.7 ± 32.0 °C at 760 mmHg | Indicates high thermal stability |
Melting Point | Not available | Data not provided in available sources |
Density | 1.0 ± 0.1 g/cm³ | Comparable to water density |
Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | Suggests low volatility at room temperature |
Polarizability | 25.4 ± 0.5 10⁻²⁴cm³ | Indicates molecular response to electric fields |
These physical properties indicate that 1-Ethyl-3-(3-methylphenyl)piperazine is a thermally stable compound with relatively low volatility at room temperature .
Synthesis and Preparation Methods
Purification Methods
The purification of 1-Ethyl-3-(3-methylphenyl)piperazine, like other piperazine derivatives, likely involves:
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Liquid-liquid extraction
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Column chromatography
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Recrystallization
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Distillation under reduced pressure for final purification
High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and assess purity, as noted in the synthesis of related compounds .
Chemical Reactivity
1-Ethyl-3-(3-methylphenyl)piperazine contains several reactive functional groups that contribute to its chemical behavior.
Key Reactive Centers
The compound possesses the following reactive centers:
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Secondary amine (NH) at position 4 of the piperazine ring, which can:
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Act as a nucleophile in substitution reactions
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Undergo N-alkylation or N-acylation
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Form salts with acids
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Participate in hydrogen bonding
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Tertiary amine (with ethyl substituent) at position 1, which can:
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Act as a weaker nucleophile compared to the secondary amine
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Coordinate with metal ions
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Form quaternary ammonium salts
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Aromatic ring (3-methylphenyl group), which can undergo:
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Electrophilic aromatic substitution reactions
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C-H activation reactions
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π-stacking interactions
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Comparison with Related Compounds
Placing 1-Ethyl-3-(3-methylphenyl)piperazine in context with structurally related compounds provides insights into its potential properties and applications.
Structural Analogs
Table 3: Comparison of 1-Ethyl-3-(3-methylphenyl)piperazine with Related Compounds
These comparisons suggest that modifications to the basic phenylpiperazine structure can significantly impact the biological activity and physical properties of these compounds.
Structure-Activity Relationships
From available data on related compounds, several structure-activity relationship trends emerge:
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N-substitution pattern affects receptor binding selectivity, particularly for neurotransmitter receptors
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The position and nature of substituents on the phenyl ring influence both binding affinity and pharmacokinetic properties
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Addition of polar functional groups typically enhances water solubility but may reduce blood-brain barrier penetration
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The introduction of halogen atoms (particularly fluorine) often enhances metabolic stability and bioavailability
For example, vestipitant, with its specific stereochemistry and substitution pattern, demonstrates high potency and selectivity for NK₁ receptors, highlighting the importance of structural precision in developing pharmacologically active compounds .
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